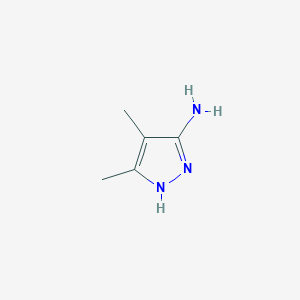

4,5-dimethyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

4,5-dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3 . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .

Synthesis Analysis

Pyrazole-based ligands, including 4,5-dimethyl-1H-pyrazol-3-amine, can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This method has been used to prepare ligands for evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone .Molecular Structure Analysis

The molecular structure of 4,5-dimethyl-1H-pyrazol-3-amine can be represented by the InChI code1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3, (H3,6,7,8) . This indicates that the compound contains five carbon atoms, nine hydrogen atoms, and three nitrogen atoms . Physical And Chemical Properties Analysis

4,5-dimethyl-1H-pyrazol-3-amine has a molecular weight of 111.15 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound is characterized by a topological polar surface area of 54.7 Ų .Wissenschaftliche Forschungsanwendungen

Energetic Materials and Explosives

The compound has been used in the synthesis of energetic derivatives that show promise as melt-castable explosives . These explosives are important in national defense and aerospace technologies . The derivatives have suitable melting points (70–120°C), making them easy to transfer from solid to liquid by steam heating . One of the synthesized compounds has a promising melting point and thermal stability, making it a potential melt-castable explosive .

Medicinal Chemistry

Pyrazole derivatives, including “4,5-dimethyl-1H-pyrazol-3-amine”, hold a privileged status in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . This has led to substantial interest from researchers in the field .

Agriculture

In addition to their applications in medicine, pyrazole derivatives are also used in agriculture . Their unique properties make them versatile frameworks in the chemical industry .

Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

5. Design and Synthesis of New Melt-Castable Explosives The compound has been used in the design and synthesis of new melt-castable explosives with high performance . For example, Cho et al. prepared the promising melt-castable explosive 1-methyl-2,4,5-trinitroimidazole (MTNI) .

Development of High-Performance Energetic Materials

The development of high-performance energetic materials has received increasing attention . The compound “4,5-dimethyl-1H-pyrazol-3-amine” has been used in this area of research .

Safety and Hazards

The safety information for 4,5-dimethyl-1H-pyrazol-3-amine indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound is associated with hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

4,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, and these compounds are known for their diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have good bioavailability .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

4,5-dimethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPUGQZJRFFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406109 | |

| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91159-73-8 | |

| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

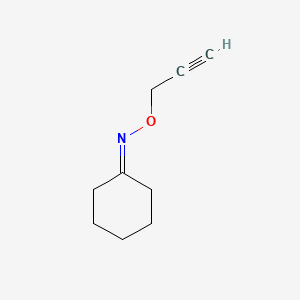

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

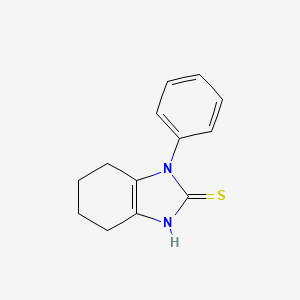

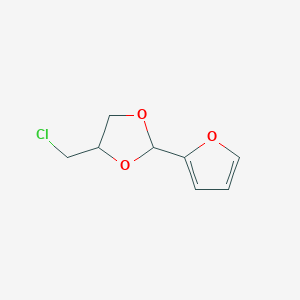

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)